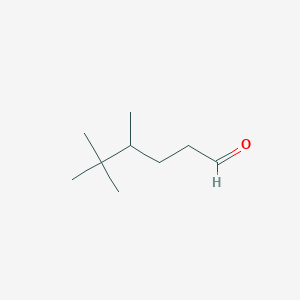

4,5,5-Trimethylhexanal

Description

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4,5,5-trimethylhexanal |

InChI |

InChI=1S/C9H18O/c1-8(6-5-7-10)9(2,3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

NHBINGOOBNESIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Sensory Impact: 3,5,5-Trimethylhexanal contributes green, citrus-like notes to wines and fragrances, with detection thresholds influenced by branching .

- Toxicity Profile : While 3,5,5-trimethylhexanal is a skin irritant and sensitizer, its structural isomers lack detailed hazard classifications .

- Synthetic Byproducts: Hydroformylation of di-isobutylene yields ≤5% combined minor isomers, including this compound, highlighting challenges in isolating pure samples .

Q & A

Q. What are the common synthetic routes for 3,5,5-Trimethylhexanal, and what are their relative advantages?

Answer: 3,5,5-Trimethylhexanal is primarily synthesized via hydroformylation of diisobutene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) using cobalt or rhodium catalysts. This method yields 3,5,5-trimethylhexanal as the major product (>80%), with minor isomers like 3,4,4-trimethylhexanal and 4,5,5-trimethylhexanal . Advantages include high regioselectivity under optimized pressure (10–50 bar) and temperature (80–120°C). Alternative routes include oxidation of 3,5,5-trimethyl-1-hexanol, though this requires careful control of reaction conditions to avoid over-oxidation to carboxylic acids .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Isomers Formed |

|---|---|---|---|

| Hydroformylation | Rh/Co | 80–85 | 3,5,5-TMH (major), others |

| Alcohol Oxidation | KMnO₄/CrO₃ | 60–70 | Risk of carboxylic acid byproducts |

Q. How can researchers ensure accurate quantification of 3,5,5-Trimethylhexanal in complex matrices like plant tissues or wine?

Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the gold standard. For wine or plant tissues, solid-phase microextraction (SPME) is recommended to preconcentrate the analyte. Use a polar capillary column (e.g., DB-WAX, 60 m × 0.25 mm) with a temperature gradient from 40°C (hold 2 min) to 240°C at 5°C/min. Internal standards like deuterated hexanal improve precision, achieving limits of detection (LOD) of 0.1–0.5 µg/L . Calibration curves should account for matrix effects by spiking blank matrices with known concentrations.

Q. What storage conditions are recommended to maintain the stability of 3,5,5-Trimethylhexanal in laboratory settings?

Answer: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and polymerization. The compound is sensitive to light and moisture, which can induce aldol condensation. Purity decreases by ~5% per month if stored at 4°C; thus, long-term storage requires freezing. Always verify purity via GC-FID before use in critical experiments .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of hydroformylation reactions producing 3,5,5-Trimethylhexanal over other isomers?

Answer: The regioselectivity of hydroformylation is governed by steric and electronic factors. Diisobutene’s branched alkene structure directs formyl group addition to the less substituted carbon due to lower steric hindrance. Rhodium catalysts (e.g., RhH(CO)(PPh₃)₃) favor linear aldehyde formation (anti-Markovnikov) under syngas (CO/H₂), while cobalt catalysts may produce more branched isomers. Computational studies suggest transition-state stabilization via π-backbonding in Rh systems enhances selectivity for 3,5,5-trimethylhexanal .

Q. How can chromatographic methods be optimized to resolve 3,5,5-Trimethylhexanal from structurally similar aldehydes in reaction mixtures?

Answer: Use multidimensional GC (GC×GC) with a non-polar primary column (e.g., DB-5) and a secondary polar column (e.g., DB-1701) to enhance separation. For LC-MS, employ a C18 column (2.6 µm particle size) with a water/acetonitrile gradient (0.1% formic acid). Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves volatility and detection sensitivity for trace isomers. Retention indices and high-resolution MS (HRMS) are critical for distinguishing isomers like 3,4,4- vs. 3,5,5-trimethylhexanal .

Q. What strategies improve the detection sensitivity of 3,5,5-Trimethylhexanal in trace-level analysis, and what validation parameters are critical?

Answer: Derivatization with PFBHA or dansylhydrazine enhances sensitivity by 10–100×, achieving LODs as low as 0.01 µg/L in LC-MS/MS. For GC-MS, chemical ionization (CI) with methane increases signal-to-noise ratios compared to electron ionization (EI). Method validation must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.